
2-(Oxetan-3-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(Oxetan-3-yloxy)pyridine” is a chemical compound that contains an oxetane ring and a pyridine ring . The oxetane ring is a three-membered cyclic ether, and the pyridine ring is a six-membered ring with one nitrogen atom . This compound is likely to be used in various chemical reactions due to the presence of these functional groups .
Synthesis Analysis
The synthesis of oxetane derivatives, including “2-(Oxetan-3-yloxy)pyridine”, often involves the opening of an epoxide ring . This can be achieved by treating monosubstituted epoxides with dimethyloxosulfonium methylide . The reaction proceeds via an SN2 transition structure and is sensitive to epoxide substitution . The yield of the reaction can be improved by increasing the equivalents of trimethyloxosulfonium iodide .
Chemical Reactions Analysis
The chemical reactions involving “2-(Oxetan-3-yloxy)pyridine” are likely to be influenced by the presence of the oxetane and pyridine rings . For instance, the oxetane ring can undergo ring-opening reactions, leading to the formation of new compounds . The pyridine ring, on the other hand, can participate in various reactions, such as cross-coupling reactions .
Scientific Research Applications
Coordination Chemistry and Ligand Applications
Pyridine derivatives, including those related to 2-(Oxetan-3-yloxy)pyridine, are extensively used in coordination chemistry. They serve as versatile ligands for synthesizing complexes with fascinating properties. For example, derivatives of 2,6-di(pyrazol-1-yl)pyridine have been highlighted for their use in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique spin-state transitions (Halcrow, 2005). These findings underscore the utility of pyridine derivatives in developing advanced materials with potential applications in sensing and information storage.
Molecular Properties and Quantum Chemical Investigations
Research into the quantum-chemical properties of pyridine derivatives, including those structurally similar to 2-(Oxetan-3-yloxy)pyridine, has provided valuable insights into their electronic structures and reactivity. Studies involving DFT and quantum-chemical calculations have explored the molecular properties of substituted pyrrolidinones, contributing to a deeper understanding of their chemical behavior and potential applications in material science and pharmacology (Bouklah et al., 2012).
Environmental Applications
The degradation of pyridine compounds in environmental contexts, particularly in water treatment, has been a subject of research. Investigations into the mechanisms by which pyridine derivatives are broken down in drinking water using dielectric barrier discharge (DBD) systems shed light on the potential for applying advanced oxidation processes to remove harmful organic compounds from water sources (Li et al., 2017).
Pharmacological Significance
Pyridine derivatives have been recognized for their diverse biological and pharmacological activities, offering a foundation for the development of new therapeutic agents. Specifically, 3-cyano-2-oxa-pyridines have shown a range of activities including antimicrobial, antidepressant, and anticancer effects. Their role in cancer therapy, in particular, has been emphasized, highlighting the potential of pyridine scaffolds in designing novel inhibitors for various molecular targets (Bass et al., 2021).
Material Science and Optical Properties
The exploration of pyridine derivatives in material science has led to the discovery of new families of compounds with significant magnetic and optical properties. For instance, lanthanide clusters utilizing pyridine derivatives as ligands have demonstrated potential in developing materials with dual physical properties, such as single-molecule magnetism and photoluminescence (Alexandropoulos et al., 2011).
properties
IUPAC Name |
2-(oxetan-3-yloxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-4-9-8(3-1)11-7-5-10-6-7/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSDOUDNEQXVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxetan-3-yloxy)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

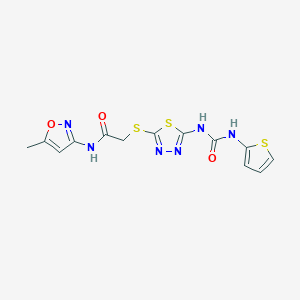
![1-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2940885.png)
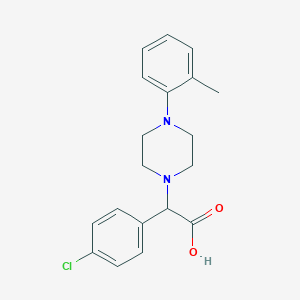
![2-([1,1'-biphenyl]-4-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2940887.png)
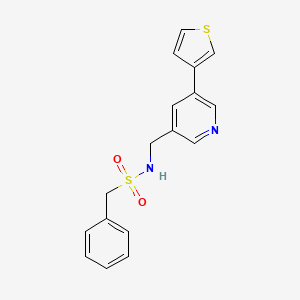

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2940890.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)



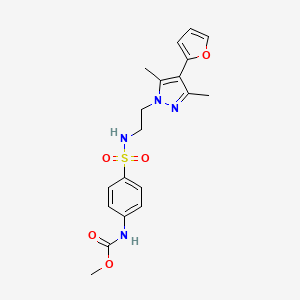
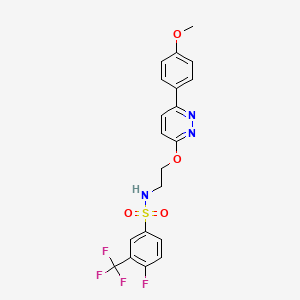
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940905.png)